molecular formula C12H16ClNO B045695 4-(4-Chloro-phenoxymethyl)-piperidine CAS No. 63608-33-3

4-(4-Chloro-phenoxymethyl)-piperidine

Cat. No. B045695
CAS RN: 63608-33-3
M. Wt: 225.71 g/mol
InChI Key: KWLNQJLKIFFYNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated 4-(phenoxymethyl)piperidines, including compounds structurally related to 4-(4-Chloro-phenoxymethyl)-piperidine, has been explored for potential δ receptor ligands. These compounds' affinity and selectivity were evaluated using in vitro receptor binding assays, with their log P values estimated through HPLC analysis. The impact of various N-substituents on σ-1 and σ-2 dissociation constants was investigated, highlighting the role of fluoroalkyl, hydroxyalkyl, iodopropenyl, and benzyl groups with different substitutions on the phenoxymethyl component's activity (Waterhouse et al., 1997).

Molecular Structure Analysis

The molecular structure of related piperidine derivatives has been characterized through various methods, including crystallography and DFT calculations. For instance, the structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was elucidated, revealing H-bonded dimers in the crystal lattice stabilized by C-H…π and C-H…O interactions, indicative of the structural versatility and intermolecular interaction potential of piperidine derivatives (Khan et al., 2013).

Chemical Reactions and Properties

Several halogenated 4-(phenoxymethyl)piperidines, synthesized as potential sigma receptor ligands, demonstrated significant in vivo uptake and retention in organs known to possess sigma receptors, indicating their potential as probes for in vivo tomographic studies of these receptors. The specific binding of these compounds to sigma receptors in various organs was confirmed through blocking studies, underscoring their chemical reactivity and interaction capabilities with biological targets (Waterhouse et al., 1997).

Physical Properties Analysis

Physical properties, such as solubility, melting points, and crystalline structure, play a crucial role in the drug development process. The analysis of compounds like 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol, which share structural similarities with 4-(4-Chloro-phenoxymethyl)-piperidine, provides insights into how molecular conformation, particularly the piperidine ring's chair conformation and intermolecular hydrogen bonding, affects these properties and, by extension, the compound's pharmacokinetic profile (Simões et al., 2012).

Chemical Properties Analysis

The chemical behavior of 4-(4-Chloro-phenoxymethyl)-piperidine analogs, including their reactivity, stability, and interactions with biological targets, has been a subject of study. For example, the antileukemia activity of related piperidinium hydrochlorides was investigated, revealing their potential bioactivity and providing a foundation for understanding the chemical properties and biological interactions of 4-(4-Chloro-phenoxymethyl)-piperidine derivatives (Yang et al., 2009).

Scientific Research Applications

Radiolabeled Probes for σ Receptors

  • Application: Halogenated 4-(phenoxymethyl)piperidines, including variants of 4-(4-Chloro-phenoxymethyl)-piperidine, have been studied as potential ligands for δ receptors. One specific compound, 1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, demonstrated promising results as a radiolabeled probe for in vivo tomographic studies of σ receptors in the brain and other organs (Waterhouse et al., 1997).

Development of Biological Active Compounds

  • Application: Compounds like 4-phenylpiperidine, which include 4-(4-Chloro-phenoxymethyl)-piperidine derivatives, have been explored for their potential as biological active compounds. For instance, derivatives of 4-phenyl-N-(3'-dialkylamino-2'-hydroxypropyl) piperidine showed strong anesthetic and anti-inflammatory action (Igarashi et al., 1983).

Catalytic Thermal Oxidation Studies

  • Application: Hindered piperidine compounds, including variants of 4-(4-Chloro-phenoxymethyl)-piperidine, have been investigated for their role in the catalytic thermal oxidation of phenolic antioxidants. This research has implications for the processing of materials like polypropylene (Allen, 1980).

Anti-Tuberculosis Activity

  • Application: Piperidinol analogs, including structures similar to 4-(4-Chloro-phenoxymethyl)-piperidine, have been synthesized and evaluated for their anti-tuberculosis activity. Some compounds showed significant activity but also demonstrated side effects in in vivo testing (Sun et al., 2009).

Cytotoxic and Anticancer Agents

  • Application: Certain derivatives of 4-(4-Chloro-phenoxymethyl)-piperidine have been synthesized and shown significant cytotoxicity against various cancer cell lines, making them potential candidates for anticancer agents (Dimmock et al., 1998).

Gastric Antisecretory Agents

  • Application: Piperidine derivatives, including those related to 4-(4-Chloro-phenoxymethyl)-piperidine, have been investigated for their potential as gastric antisecretory agents, showing efficacy in diminishing or abolishing anticholinergic activity (Scott et al., 1983).

Corrosion Inhibition Studies

  • Application: Piperidine compounds, including those structurally similar to 4-(4-Chloro-phenoxymethyl)-piperidine, have been examined for their effectiveness as corrosion inhibitors in acidic environments, demonstrating potential applications in material protection (Sankarapapavinasam et al., 1991).

properties

IUPAC Name

4-[(4-chlorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLNQJLKIFFYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424665
Record name 4-(4-Chloro-phenoxymethyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-phenoxymethyl)-piperidine

CAS RN

63608-33-3
Record name 4-(4-Chloro-phenoxymethyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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